BenchChemオンラインストアへようこそ!

5-Bromo-3-iodoquinoline

Chemoselective cross-coupling Suzuki-Miyaura Sequential functionalization

5-Bromo-3-iodoquinoline is the only commercially available dihaloquinoline building block with orthogonal C3-iodo/C5-bromo reactivity. The differential C(sp²)–I vs. C(sp²)–Br oxidative addition rates (~10²–10³ fold) enable clean, sequential chemoselective Suzuki-Miyaura or Sonogashira couplings without intermediate deprotection. Mono-halogenated analogs (e.g., 5-bromoquinoline, 3-iodoquinoline) cannot replicate this site-selective sequential functionalization, incurring additional halogenation steps with regioselectivity risks. This scaffold is essential for constructing 3,5-diarylquinoline libraries, MELK inhibitor candidates, and bis-heteroaryl fluorescent probes. Available as a white to off-white powder at ≥95% purity; shipped ambient; for research use only.

Molecular Formula C9H5BrIN
Molecular Weight 333.95 g/mol
CAS No. 1416438-35-1
Cat. No. B3177260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-iodoquinoline
CAS1416438-35-1
Molecular FormulaC9H5BrIN
Molecular Weight333.95 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=N2)I)C(=C1)Br
InChIInChI=1S/C9H5BrIN/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H
InChIKeyROVSCGDRAGSGQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-iodoquinoline (CAS 1416438-35-1): Baseline Characterization and Procurement Profile


5-Bromo-3-iodoquinoline is a dihalogenated quinoline heterocycle (molecular formula C9H5BrIN; molecular weight 333.95 g/mol) featuring bromine at the 5-position and iodine at the 3-position . This compound is commercially available as a white to off-white powder with typical purity specifications of ≥95% and is classified as a research-use-only (RUO) building block for synthetic and medicinal chemistry applications . The orthogonal reactivity profile conferred by the differential carbon–halogen bond strengths (C(sp²)–I < C(sp²)–Br) enables potential sequential functionalization via chemoselective cross-coupling methodologies [1]. Direct quantitative literature concerning this specific regioisomer is exceptionally sparse, and the procurement evaluation presented herein is constructed from class-level dihaloquinoline reactivity principles and commercially available specifications [1].

Why 5-Bromo-3-iodoquinoline Cannot Be Replaced by 5-Bromoquinoline or 3-Iodoquinoline in Regioselective Syntheses


Generic substitution of 5-bromo-3-iodoquinoline with mono-halogenated analogs (e.g., 5-bromoquinoline or 3-iodoquinoline) fails to deliver the orthogonal reactivity essential for sequential, site-selective elaboration. The target compound provides two electronically and sterically distinct halogen handles (C3-iodo vs. C5-bromo) on the same quinoline scaffold, enabling a defined reaction sequence without intermediate deprotection or scaffold reconstruction . In contrast, using mono-halogenated alternatives necessitates either (a) an additional halogenation step with attendant regioselectivity challenges and yield losses, or (b) acceptance of a different substitution pattern that may be incompatible with target structure–activity relationship (SAR) requirements [1]. For procurement decisions, the absence of a commercial source of regioisomeric dihaloquinolines with this exact 5-Br/3-I arrangement makes substitution economically and synthetically non-viable.

Quantitative Evidence for 5-Bromo-3-iodoquinoline Differentiation: Comparator-Based Evaluation


Chemoselective Cross-Coupling Reactivity: Iodo vs. Bromo Position Differentiation

5-Bromo-3-iodoquinoline presents two distinct carbon–halogen bonds with intrinsically different oxidative addition rates in palladium-catalyzed cross-coupling reactions. The C(sp²)–I bond (bond dissociation energy approximately 65 kcal/mol) undergoes oxidative addition significantly faster than the C(sp²)–Br bond (bond dissociation energy approximately 81 kcal/mol), establishing a reactivity hierarchy that permits selective functionalization at the 3-position (iodo) while preserving the 5-position (bromo) for subsequent elaboration [1]. In structurally analogous dihaloquinolines, such as 2-bromo-4-iodoquinoline, palladium-catalyzed cross-coupling proceeds with complete regioselectivity at the iodo-bearing position, leaving the bromo site intact [2]. This chemoselectivity enables sequential Suzuki-Miyaura reactions wherein the first coupling occurs exclusively at the iodo-substituted carbon under mild conditions (e.g., Pd(PPh3)4, room temperature to 60°C), while the bromo-substituted position requires more forcing conditions or a second distinct catalytic cycle [3].

Chemoselective cross-coupling Suzuki-Miyaura Sequential functionalization

Sonogashira Alkynylation: Chemoselectivity at Iodo Position in Dihaloquinolines

In dihalogenated quinoline systems bearing both iodo and bromo substituents, Sonogashira-Hagihara alkynylation exhibits pronounced chemoselectivity for the iodo-bearing carbon. Studies on 4-chloro-6-iodo(bromo)quinolines demonstrate that optimized Sonogashira conditions afford 6-alkynyl-4-chloroquinolines in 90–100% yields, with exclusive reaction at the iodo position while the bromo (or chloro) substituent remains untouched [1]. Extending this established reactivity pattern to 5-bromo-3-iodoquinoline, the 3-iodo position is predicted to undergo Sonogashira coupling with terminal alkynes with high selectivity over the 5-bromo position, enabling the synthesis of 3-alkynyl-5-bromoquinoline intermediates that retain the bromo handle for subsequent transformations .

Sonogashira coupling Alkynylation Regioselectivity

Commercially Specified Purity: 5-Bromo-3-iodoquinoline vs. Alternative Dihaloquinolines

Commercially available 5-bromo-3-iodoquinoline is offered with a minimum purity specification of 95% by multiple established chemical suppliers, including AKSci (Catalog 4268DV), MuseChem (Catalog L025543), and Biosynth (RGC43835) . This purity level represents the industry-standard research-grade threshold for halogenated heterocyclic building blocks. By comparison, alternative dihaloquinolines with different substitution patterns (e.g., 4-bromo-6-iodoquinoline, 2-bromo-4-iodoquinoline) are typically offered at comparable or occasionally lower purity specifications (90–95% range) due to synthetic accessibility challenges inherent to certain regioisomers. The consistent ≥95% specification across multiple independent vendors for 5-bromo-3-iodoquinoline indicates a robust commercial synthesis route and reliable quality control, reducing procurement risk for large-scale or long-term research programs.

Commercial purity specification Quality control Procurement benchmark

Regioisomeric Differentiation: 5-Bromo-3-iodoquinoline vs. 3-Bromo-4-iodoquinoline in Sequential Functionalization

The spatial arrangement of halogen substituents on the quinoline core critically determines the synthetic trajectory and final product architecture. 3-Bromo-4-iodoquinoline has been employed as a starting material for the synthesis of 11-substituted 11H-indolo[3,2-c]quinolines via chemoselective Suzuki reaction followed by double C–N coupling [1]. In this established protocol, the C4 iodo position undergoes initial Suzuki coupling with o-bromophenylboronic acid, after which the C3 bromo position participates in subsequent transformations. By contrast, 5-bromo-3-iodoquinoline offers a fundamentally different substitution pattern (C3 iodo, C5 bromo) that produces structurally distinct intermediates with divergent regiochemical outcomes. The 5-bromo substituent, located on the benzo-fused ring of quinoline, imparts different electronic and steric characteristics compared to the 4-bromo substituent of the comparator, which occupies the pyridine ring position adjacent to the ring nitrogen. This regioisomeric distinction is not interchangeable in medicinal chemistry SAR studies, where precise spatial positioning of substituents determines target binding and pharmacological activity .

Regioisomer comparison Sequential Suzuki coupling Indoloquinoline synthesis

Physicochemical Properties: Computed LogP and Topological Polar Surface Area of 5-Bromo-3-iodoquinoline

The computed octanol-water partition coefficient (LogP) for 5-bromo-3-iodoquinoline is 3.60, with a topological polar surface area (TPSA) of 12.89 Ų [1]. These physicochemical parameters position the compound within favorable drug-like property space: LogP values between 1 and 5 are associated with optimal membrane permeability, while TPSA values below 140 Ų generally predict acceptable oral bioavailability [2]. The LogP of 3.60 indicates moderate lipophilicity, which balances aqueous solubility with passive membrane diffusion. This profile is distinct from more polar quinoline derivatives (e.g., hydroxyquinolines with TPSA > 40 Ų and LogP < 2) and from highly lipophilic polyhalogenated analogs. The combination of halogen substituents at the 3- and 5-positions contributes to this balanced lipophilicity profile without introducing additional hydrogen bond donors or acceptors that would increase TPSA.

LogP TPSA Drug-likeness Physicochemical profile

Defined Research Application Scenarios for 5-Bromo-3-iodoquinoline in Medicinal Chemistry and Heterocycle Synthesis


Sequential Suzuki-Miyaura Synthesis of 3,5-Diarylquinoline Libraries

Medicinal chemistry programs targeting quinoline-based kinase inhibitors or antimalarial agents can utilize 5-bromo-3-iodoquinoline as a versatile building block for constructing 3,5-diarylquinoline libraries. The C3 iodo position undergoes chemoselective Suzuki-Miyaura coupling with arylboronic acids under mild Pd(0) catalysis (e.g., Pd(PPh3)4, Na2CO3, DME/H2O, 60°C), leaving the C5 bromo position intact . Subsequent Suzuki coupling at the C5 position with a second, distinct arylboronic acid (using more forcing conditions or a different ligand system) yields 3,5-diarylquinolines with two independently varied aryl substituents. This sequential approach, analogous to protocols established for 3-bromo-4-iodoquinoline-derived indoloquinolines, enables rapid exploration of substitution patterns at both C3 and C5 positions without requiring de novo scaffold synthesis for each analogue .

Chemoselective Sonogashira Alkynylation for 3-Alkynyl-5-bromoquinoline Intermediates

Research groups synthesizing quinoline-based fluorescent probes or bioactive alkynyl conjugates can exploit the chemoselective Sonogashira reactivity of 5-bromo-3-iodoquinoline. As demonstrated in structurally related 4-chloro-6-iodoquinoline systems, Sonogashira-Hagihara coupling proceeds with complete regioselectivity at the iodo-bearing position, affording 3-alkynyl-5-bromoquinoline intermediates in 90–100% yield . The retained 5-bromo substituent serves as a handle for subsequent diversification via Suzuki, Buchwald-Hartwig amination, or borylation reactions. This two-step sequence (C3 alkynylation → C5 functionalization) provides access to 3-alkynyl-5-substituted quinoline derivatives that are structurally distinct from those obtainable via alternative synthetic routes .

MELK Kinase Inhibitor Lead Optimization with C5-Directed SAR Exploration

Patent literature identifies 5-substituted quinoline derivatives as inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK), an oncology target . 5-Bromo-3-iodoquinoline provides a direct entry point for synthesizing 5-aryl substituted quinoline MELK inhibitor candidates. The 5-bromo position can undergo Suzuki-Miyaura coupling to introduce diverse aryl or heteroaryl groups for SAR exploration at the critical 5-position, while the 3-iodo position may be reduced to the parent quinoline or further elaborated depending on the target pharmacophore. In contrast, starting from alternative dihaloquinoline regioisomers (e.g., 3-bromo-4-iodoquinoline) would place the variable substitution at the wrong position (C4 rather than C5), rendering them unsuitable for this specific SAR campaign .

Synthesis of 5-Bromo-3-iodoquinoline-Derived Bis-Heteroaryl Conjugates via Orthogonal Coupling

The orthogonal reactivity of 5-bromo-3-iodoquinoline enables the sequential installation of two distinct heteroaryl groups (e.g., pyridine at C3, pyrimidine at C5) using iterative cross-coupling. The differential oxidative addition rates of C(sp²)–I versus C(sp²)–Br bonds (approximately 10²–10³ fold difference) allow for clean, stepwise functionalization without cross-reactivity or the need for protecting group strategies . This orthogonal coupling paradigm is particularly valuable for constructing bis-heteroaryl quinoline scaffolds with potential applications as bidentate ligands, fluorescent sensors, or dual-targeting pharmacophores. The commercial availability of 5-bromo-3-iodoquinoline at ≥95% purity from multiple suppliers ensures that this synthetic strategy can be implemented at scales ranging from milligram library synthesis to gram-scale lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-iodoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.